molecular formula C15H17NO4 B12442855 Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate

Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate

Cat. No.: B12442855
M. Wt: 275.30 g/mol
InChI Key: PWUHOVIPRGIBNP-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C14H17NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a benzoyl group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group and ester functionality allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
  • 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride

Uniqueness

Methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the methyl group on the piperidine ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 1-benzoyl-3-methyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C15H17NO4/c1-15(14(19)20-2)10-16(9-8-12(15)17)13(18)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

PWUHOVIPRGIBNP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1=O)C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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